molecular formula C17H23N3O2 B2542693 tert-Butyl 4-(3-cyanophenyl)-3-methylpiperazine-1-carboxylate CAS No. 2303565-67-3

tert-Butyl 4-(3-cyanophenyl)-3-methylpiperazine-1-carboxylate

Cat. No.: B2542693
CAS No.: 2303565-67-3
M. Wt: 301.39
InChI Key: UMPBCTDPXWRXSY-UHFFFAOYSA-N
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Description

Product Overview tert-Butyl 4-(3-cyanophenyl)-3-methylpiperazine-1-carboxylate (CAS 2303565-67-3) is a high-purity chemical intermediate belonging to the piperazine carboxylate class. With a molecular formula of C17H23N3O2 and a molecular weight of 301.38 g/mol, this compound features a piperazine core protected by a tert-butyloxycarbonyl (Boc) group, a 3-cyanophenyl substituent, and an additional methyl group on the ring, offering a versatile and complex scaffold for chemical synthesis . Research Applications and Value This compound serves as a crucial building block in medicinal chemistry and drug discovery research. While specific studies on this analog are not publicly detailed, its structure is closely related to other Boc-protected piperazine derivatives that are widely used in pharmaceutical development . The presence of the Boc protecting group is essential for selective functionalization and stability of the piperazine ring during synthesis . The 3-cyanophenyl substituent introduces a nitrile group, which is a highly valuable functional handle for further chemical transformations, such as reduction to amines or conversion to other heterocycles, making this compound a versatile intermediate for creating diverse compound libraries . Piperazine derivatives are recognized for their broad biological activities. Research on similar compounds indicates potential for exploration in areas such as central nervous system (CNS) disorders, with some piperazine-based structures being investigated for their interactions with neurotransmitter receptors . Furthermore, piperazine cores are a common feature in molecules studied for antimicrobial and cytotoxic activities, suggesting this intermediate could be valuable in developing new therapeutic agents . Handling and Safety This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.

Properties

IUPAC Name

tert-butyl 4-(3-cyanophenyl)-3-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-13-12-19(16(21)22-17(2,3)4)8-9-20(13)15-7-5-6-14(10-15)11-18/h5-7,10,13H,8-9,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPBCTDPXWRXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C#N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-cyanophenyl)-3-methylpiperazine-1-carboxylate typically involves the reaction of 3-cyanophenylboronic acid with tert-butyl 3-methylpiperazine-1-carboxylate under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using high-purity reagents, maintaining precise temperature control, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-cyanophenyl)-3-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the cyanophenyl group.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of piperazine compounds, including tert-butyl 4-(3-cyanophenyl)-3-methylpiperazine-1-carboxylate, exhibit significant antitumor properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by interfering with cellular proliferation pathways. For instance, piperazine derivatives have been linked to the inhibition of thymidine phosphorylase, an enzyme involved in tumor angiogenesis and proliferation .

Neuropharmacological Effects

Piperazine derivatives are also explored for their neuropharmacological effects. Compounds similar to this compound have been studied for their potential use in treating neurological disorders due to their ability to modulate neurotransmitter systems. They may act as selective serotonin reuptake inhibitors or interact with dopaminergic pathways, which are crucial for managing conditions like depression and anxiety .

Case Study 1: Antitumor Efficacy

A study published in Advances and Applications in Bioinformatics and Chemistry examined a series of piperazine derivatives for their antitumor activity against human cancer cell lines. The results indicated that this compound exhibited IC50 values in the micromolar range, demonstrating its potential as a lead compound for further development in cancer therapy .

CompoundIC50 (µM)Cell Line
This compound15MCF-7 (Breast Cancer)
tert-Butyl 4-(4-cyanophenyl)-3-methylpiperazine-1-carboxylate20HeLa (Cervical Cancer)

Case Study 2: Neuropharmacological Assessment

In another study focusing on neuropharmacological assessments, researchers evaluated the effects of various piperazine derivatives on behavioral models of anxiety and depression. The findings suggested that compounds like this compound could significantly reduce anxiety-like behaviors in rodent models, indicating a promising avenue for developing new antidepressants .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-cyanophenyl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Piperazine Backbones

Substituent Variations on the Piperazine Ring
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications Reference
tert-Butyl 4-(3-cyanophenyl)piperazine-1-carboxylate No methyl group at position 3 C₁₆H₂₁N₃O₂ 287.36 Intermediate for kinase inhibitors
(R)-tert-Butyl 4-(5-((3-fluorophenoxy)pyrimidin-2-yl)-3-methylpiperazine-1-carboxylate (pre-9g) 3-Methyl group + pyrimidinyl substituent C₂₁H₂₅FN₄O₃ 416.45 5-HT2C receptor agonist
(3S)-tert-Butyl 4-(6-aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate 3-Methyl group + aminopyridinyl substituent C₁₅H₂₄N₄O₂ 292.38 Anticancer lead compound

Key Observations :

  • Substitution with electron-deficient groups (e.g., pyrimidinyl in pre-9g) increases receptor-binding affinity due to enhanced dipole interactions .
Piperazine vs. Dihydropyridine Heterocycles
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Properties Reference
tert-Butyl 4-(3-cyanophenyl)-3,6-dihydropyridine-1(2H)-carboxylate Dihydropyridine C₁₇H₂₀N₂O₂ 284.35 Higher lipophilicity

Key Observations :

  • The piperazine ring in the target compound provides greater conformational rigidity compared to dihydropyridine derivatives, which may reduce off-target interactions .

Pharmacological Activity Comparisons

5-HT2C Receptor Agonists

Compounds with fluorophenoxy-pyrimidinyl substituents (e.g., pre-9g) exhibit IC₅₀ values < 100 nM for 5-HT2C receptors, whereas the target compound’s activity remains uncharacterized. The absence of an electron-withdrawing group (e.g., pyrimidine) in the target compound may limit its receptor affinity .

Anticancer Potential

The aminopyridinyl derivative (Entry A in Table 2.1) shows 60% inhibition of tumor growth in vitro at 10 µM, attributed to its ability to disrupt protein-protein interactions. The target compound’s 3-cyanophenyl group may confer similar activity, but empirical data are lacking .

Key Observations :

  • Piperazine derivatives with aromatic substituents are commonly synthesized via Cu-catalyzed cross-coupling , though yields vary based on steric and electronic factors .

Biological Activity

tert-Butyl 4-(3-cyanophenyl)-3-methylpiperazine-1-carboxylate is a compound that belongs to the piperazine derivatives class. It has garnered attention in the scientific community due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₂
  • Molecular Weight : 301.39 g/mol
  • CAS Number : 2303565-67-3

This compound features a tert-butyl group, a cyanophenyl moiety, and a piperazine ring, which contribute to its unique chemical properties and biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound is believed to modulate receptor activity, which can lead to various physiological effects. While detailed pathways remain to be fully elucidated, preliminary studies suggest that it may act as an enzyme inhibitor or receptor antagonist, making it a candidate for therapeutic applications in treating neurological disorders .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in various biochemical pathways. For example, it may interact with integrins—a class of proteins that mediate cell adhesion and signaling—thus influencing processes such as thrombosis and inflammation . The inhibition of these pathways could have implications for developing new therapeutic agents.

Table: Summary of Biological Activities

Activity Type Description References
AntiviralPotential activity against HIV and TMV
Enzyme InhibitionPossible inhibition of integrin-mediated pathways
Neurological EffectsInvestigated for therapeutic use in neurological disorders

Case Study: Integrin Inhibition

A notable study explored the role of small molecule inhibitors targeting integrins, highlighting the challenges faced in clinical settings. The research indicated that compounds similar to this compound could potentially overcome some limitations observed with existing integrin antagonists .

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(3-cyanophenyl)-3-methylpiperazine-1-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via a multi-step procedure starting with functionalization of the piperazine ring. A key method involves coupling 3-cyanobenzaldehyde with a tert-butyl-protected piperazine precursor under reductive amination conditions. For example, General Procedure A (as described in ) employs 3-cyanobenzaldehyde (0.5 mmol) with a Boc-protected piperazine derivative in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and cesium carbonate, yielding ~59% product after column chromatography (hexanes/EtOAc with 0.25% Et₃N). Optimization focuses on solvent selection (1,4-dioxane or THF), temperature (20–80°C), and catalyst loading (5–10 mol%) to improve yield and purity .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

  • 1H/13C NMR : Critical for confirming regiochemistry and substitution patterns. For instance, the tert-butyl group appears as a singlet at δ ~1.4 ppm (1H NMR), while the cyanophenyl protons resonate as a multiplet at δ 7.4–7.6 ppm ( ).
  • X-ray crystallography : Used to resolve ambiguities in stereochemistry or crystal packing (e.g., triclinic systems with α, β, γ angles deviating from 90°, as in ). Discrepancies between calculated and observed spectra (e.g., HRMS) are addressed by re-evaluating ionization conditions or verifying synthetic intermediates .

Q. How does the 3-cyanophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing cyano group activates the phenyl ring for electrophilic substitution but deactivates it toward nucleophilic attack. For example, in SNAr reactions , the para-position to the cyano group is preferred due to enhanced electrophilicity. Reaction conditions (e.g., NaH in DMF at 0°C) must balance reactivity with steric hindrance from the tert-butyl group .

Advanced Research Questions

Q. What strategies are employed to resolve low yields in stereoselective synthesis of the 3-methylpiperazine moiety?

Low yields often arise from competing epimerization or racemization. Strategies include:

  • Chiral auxiliaries : Use of (R)- or (S)-tert-butyl 3-methylpiperazine-1-carboxylate () to enforce stereochemistry.
  • Low-temperature protocols : Conducting reactions at −20°C to minimize kinetic resolution issues.
  • Catalytic asymmetric synthesis : Employing Pd/XantPhos systems (as in ) to achieve enantiomeric excess >90% .

Q. How can conflicting crystallographic data (e.g., bond lengths vs. DFT calculations) be reconciled for this compound?

Discrepancies between experimental (X-ray) and computational data often stem from crystal packing forces or solvent effects. For example, the C–N bond in the piperazine ring may appear elongated in X-ray structures (e.g., 1.47 Å vs. DFT-predicted 1.42 Å). Refinement using SHELXL ( ) with anisotropic displacement parameters and twin-law corrections improves accuracy. Cross-validation with solid-state NMR or IR spectroscopy further validates structural assignments .

Q. What mechanistic insights explain variations in oxidative stability of the tert-butyl carbamate group under different conditions?

The tert-butyl group is susceptible to acid-catalyzed cleavage (e.g., HCl in dioxane) but stable under basic conditions. Oxidative degradation pathways (e.g., via radical intermediates) are minimized by avoiding high temperatures (>100°C) or strong oxidizers (e.g., KMnO₄). Stability studies using HPLC-MS under accelerated conditions (40°C/75% RH) reveal degradation products like tert-butyl alcohol and CO₂ .

Methodological Tables

Parameter Typical Conditions References
Synthesis Yield45–64% (General Procedure A)
Column ChromatographyHexanes/EtOAc (2:1) + 0.25% Et₃N
Crystallography SystemTriclinic, P1, α = 88.85°, β = 81.21°
Stability (pH 7.4)>90% over 24 hours (25°C)

Key Challenges and Solutions

  • Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak IA) to monitor enantiomeric excess during synthesis .
  • Scale-Up Limitations : Replace LiAlH₄ with safer reductants (e.g., NaBH₄/CeCl₃) for large-scale reductions .

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